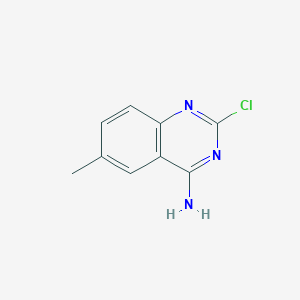

2-Chloro-6-methylquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-chloro-6-methylquinazolin-4-amine |

InChI |

InChI=1S/C9H8ClN3/c1-5-2-3-7-6(4-5)8(11)13-9(10)12-7/h2-4H,1H3,(H2,11,12,13) |

InChI Key |

WKXOWYNLARHKKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2N)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chloro 6 Methylquinazolin 4 Amine and Its Analogs

Classical Synthetic Routes to Quinazolin-4-amines

Traditional methods for the synthesis of quinazolin-4-amines have been well-established and widely utilized. These routes often involve multi-step sequences, including cyclocondensation reactions, nucleophilic substitutions, and direct functionalization strategies.

Cyclocondensation Reactions of 2-Aminobenzamide Derivatives

A cornerstone in the synthesis of the quinazolin-4-one core involves the cyclocondensation of 2-aminobenzamide derivatives with various carbon sources. For instance, the reaction of 2-aminobenzamides with aldehydes or ketones can lead to the formation of quinazolin-4(3H)-ones. scispace.comorganic-chemistry.org These intermediates can then be further functionalized to yield the desired quinazolin-4-amine derivatives. One classical approach involves the condensation of anthranilic acids with reagents like formamide to produce the quinazolin-4-one ring system. frontiersin.org The resulting quinazolinone can then undergo chlorination and subsequent amination to afford the target compounds.

A notable example is the reaction of 2-aminobenzamides with tertiary amines, where the tertiary amine serves as a source of a one-carbon unit for the cyclization, proceeding under copper catalysis. organic-chemistry.orgthieme-connect.de This method provides a direct route to quinazolinone derivatives from readily available starting materials. Furthermore, the cyclocondensation of 2-aminobenzamides with di-tert-butyl dicarbonate, catalyzed by 4-dimethylaminopyridine (DMAP), offers a metal-free approach to quinazoline-2,4-diones, which are versatile intermediates. acs.org

| Starting Materials | Reagents/Catalysts | Product Type | Reference(s) |

| 2-Aminobenzamides and Aldehydes/Ketones | Antimony(III) trichloride (SbCl3) | Quinazolin-4(3H)-ones | scispace.com |

| 2-Aminobenzamides and Tertiary Amines | Copper catalyst (e.g., Cu2O) | Quinazolinone derivatives | organic-chemistry.orgthieme-connect.de |

| 2-Aminobenzamides and Di-tert-butyl Dicarbonate | 4-Dimethylaminopyridine (DMAP) | Quinazoline-2,4-diones | acs.org |

| Anthranilic Acid and Formamide | Heat | Quinazolin-4-one | frontiersin.org |

Nucleophilic Substitution Reactions on Dichloroquinazoline Precursors

A prevalent and highly effective method for the synthesis of 2-chloro-4-aminoquinazoline derivatives is the regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. mdpi.comresearchgate.net This strategy takes advantage of the differential reactivity of the two chlorine atoms on the quinazoline (B50416) ring. The chlorine at the C4-position is significantly more susceptible to nucleophilic attack than the chlorine at the C2-position. stackexchange.com

This regioselectivity is attributed to electronic factors, where the carbon atom at the 4-position possesses a higher LUMO coefficient, making it more electrophilic. mdpi.comresearchgate.net Consequently, reacting 2,4-dichloroquinazolines with a primary or secondary amine under controlled conditions, such as at low to moderate temperatures, selectively yields the 4-amino-2-chloroquinazoline product. mdpi.comstackexchange.com A wide array of amines, including anilines, benzylamines, and aliphatic amines, have been successfully employed in this reaction. mdpi.com For instance, refluxing 2,4-dichloro-6,7-dimethoxyquinazoline with various aniline (B41778) derivatives in isopropanol for several hours affords the corresponding 2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives in good yields. researchgate.net

| Dichloroquinazoline Precursor | Nucleophile | Key Reaction Condition | Product | Reference(s) |

| 2,4-Dichloroquinazoline | Hydrazine hydrate | 0-5 °C in ethanol | 4-Hydrazino-2-chloroquinazoline | stackexchange.com |

| 2,4-Dichloro-6,7-dimethoxyquinazoline | Aniline derivatives | Reflux in isopropanol | 2-Chloro-4-(arylamino)-6,7-dimethoxyquinazolines | researchgate.net |

| 2,4-Dichloroquinazoline | Various primary/secondary amines | Controlled temperature | 4-Amino-2-chloroquinazolines | mdpi.comresearchgate.net |

Direct Amination and Halogenation Strategies

Direct functionalization of the quinazoline core represents another classical approach. Direct amination of quinazolin-4(3H)-ones can be achieved using various reagents. For example, 4-toluenesulfonyl chloride can mediate the C-OH bond activation at the 4-position, allowing for direct amination with N,N-dimethylformamide (DMF) to yield 4-(dimethylamino)quinazolines. organic-chemistry.org

Conversely, direct halogenation is a key step in preparing precursors for nucleophilic substitution. For instance, quinazolin-4-ones can be converted to 4-chloroquinazolines using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This intermediate can then undergo amination. A multi-step synthesis starting from o-dimethoxybenzene involves nitration, reduction, carbamidation, and then cyclohydrolysis with phosphorus pentachloride and phosphorus oxychloride to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline. google.com Furthermore, direct C-H amination of quinazolines has been reported using N-fluorobenzenesulfonimide (NFSI) as the amination source in the absence of a metal catalyst, offering a direct route to aminoquinazolines. researchgate.net

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of quinazoline derivatives. These advanced approaches aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technology has been successfully applied to the synthesis of quinazolin-4-amines and their precursors, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. frontiersin.orgnih.gov

For example, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines can be achieved in minutes under microwave irradiation in 2-propanol, whereas classical methods require long reaction times. nih.gov Similarly, the condensation of anthranilamide with aldehydes or ketones to form quinazolin-4(3H)-ones can be efficiently catalyzed by antimony(III) trichloride under solvent-free microwave conditions. scispace.com This method offers the advantages of simplicity, mild reaction conditions, and high product yields. scispace.com The synthesis of N-substituted quinazolinones has also been achieved through a microwave-assisted reaction of anthranilic acid and an amine in DMF, where DMF acts as both a solvent and a carbon source. vanderbilt.edu

| Reactants | Catalyst/Solvent | Product | Advantages | Reference(s) |

| 4-Chloroquinazoline and aryl heterocyclic amines | 2-Propanol | N-Arylheterocyclic substituted-4-aminoquinazolines | Short reaction time, high yield | nih.gov |

| Anthranilamide and aldehydes/ketones | Antimony(III) trichloride (solvent-free) | Quinazolin-4(3H)-ones | Simplicity, mild conditions, high yield | scispace.com |

| Anthranilic acid and amines | DMF | N-Substituted quinazolinones | One-pot, avoids masking/deprotection | vanderbilt.edu |

| 2-Halobenzoic acids and amidines | Iron catalyst in water/DMF | Quinazolinone derivatives | Green, rapid, efficient | rsc.org |

Electrochemical Methods for Cyclization and Oxidation

Electrochemical synthesis represents a green and sustainable alternative to traditional chemical methods, as it uses electrons as a "reagent," thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgnih.gov Several electrochemical methods have been developed for the synthesis of quinazoline and quinazolinone scaffolds.

Anodic oxidation can be employed for the C(sp³)-H amination and C-N cleavage of tertiary amines in an aqueous medium to synthesize quinazolines and quinazolinones. acs.orgnih.gov This metal- and chemical oxidant-free method is scalable and tolerates water. acs.orgnih.gov Another approach involves the K₂S₂O₈-promoted oxidative tandem cyclization of 2-aminobenzamides with primary alcohols under undivided electrolytic conditions, which proceeds without a transition metal or base. nih.gov This method utilizes K₂S₂O₈ as an inexpensive and easy-to-handle radical surrogate. nih.gov Furthermore, an I₂-catalyzed tandem oxidation of 2-aminobenzamides with alcohols in an aqueous solution under electrochemical conditions provides a green and efficient route to quinazolinones at room temperature. rsc.org

| Starting Materials | Key Features | Product Type | Reference(s) |

| o-Carbonyl-substituted anilines and amines | Anodic direct oxidation, metal- and chemical oxidant-free | Quinazolines and Quinazolinones | acs.orgnih.gov |

| 2-Aminobenzamides and primary alcohols | K₂S₂O₈-promoted, transition metal- and base-free | Quinazolinones | nih.gov |

| 2-Aminobenzamides and alcohols | I₂-catalyzed, aqueous medium | Quinazolinones | rsc.org |

| Alkenes and 2-aminobenzamides | Metal- and catalyst-free, anodic oxidative difunctionalization/cyclization | Quinazolinones | researchgate.net |

Oxidant-Free Methodologies for Quinazolinone Formation

The synthesis of the core quinazolinone structure, a precursor to compounds like 2-Chloro-6-methylquinazolin-4-amine, has traditionally involved oxidation steps. However, these methods often necessitate harsh conditions, such as high temperatures and the use of strong oxidizing agents, which can limit the functional group tolerance of the reaction. nih.gov To circumvent these issues, several oxidant-free methodologies have been developed, offering milder and more efficient pathways to quinazolin-4(3H)-ones. nih.govorganic-chemistry.orgrsc.org

One notable oxidant-free strategy involves an acid-promoted cascade reaction. This method utilizes 2-amino-N-methoxybenzamides and various aldehydes to produce 4(3H)-quinazolinones in good to excellent yields. rsc.org The reaction proceeds through a cyclocondensation and subsequent elimination, promoted by acetic acid. A key advantage of this approach is the absence of any metal catalyst or chemical oxidant, with the byproduct being a non-toxic ester. rsc.org

Another innovative, oxidant-free, and solvent-free method employs a stainless-steel-driven decarboxylative acyl radical generation from α-keto acids. organic-chemistry.org This reaction, conducted at room temperature, allows for the synthesis of a library of 2-arylquinazolinones from α-keto acids and 2-aminobenzamides. organic-chemistry.org

Transition-metal catalysis also provides avenues for oxidant-free synthesis. A copper-catalyzed approach utilizes a CuAAC/ring cleavage reaction to form phenolic quinazolin-4(3H)-ones from 2-aminobenzamides, sulfonyl azides, and terminal alkynes under mild conditions. nih.gov In this process, an N-sulfonylketenimine intermediate undergoes nucleophilic additions, and the sulfonyl group is eliminated through aromatization, avoiding the need for a separate oxidation step. nih.gov

These modern synthetic methods represent a significant advancement, enabling the construction of the quinazolinone scaffold under milder conditions and with greater substrate compatibility, which is crucial for the synthesis of complex and functionalized derivatives.

Table 1: Comparison of Oxidant-Free Quinazolinone Synthesis Methods

| Methodology | Reactants | Conditions | Key Features |

|---|---|---|---|

| Acid-Promoted Cascade | 2-amino-N-methoxybenzamides, Aldehydes | Acetic acid, 100°C | Metal-free, oxidant-free, non-toxic byproduct. rsc.orgrsc.org |

| Decarboxylative Radical Generation | α-Keto acids, 2-Aminobenzamides | Stainless-steel, Room temperature | Solvent-free, oxidant-free, good yields. organic-chemistry.org |

Regioselectivity in Quinazoline Synthesis

The synthesis of specifically substituted quinazolines, such as this compound, hinges on controlling the regioselectivity of the reactions, particularly during the introduction of substituents at the 2- and 4-positions of the quinazoline core. mdpi.comnih.gov The nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline precursors is a cornerstone of this process, and understanding the factors that govern its regioselectivity is paramount for targeted synthesis. mdpi.comresearchgate.net

Factors Governing Regioselective Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloroquinazoline precursors is overwhelmingly directed towards the C4 position. mdpi.comnih.govlassbio.com.br This pronounced selectivity is not arbitrary but is governed by fundamental electronic factors within the quinazoline ring system.

Electronic Effects: Theoretical studies using Density Functional Theory (DFT) calculations have provided significant insight into this phenomenon. nih.govresearchgate.netnih.gov These calculations reveal that the carbon atom at the 4-position of the 2,4-dichloroquinazoline molecule possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.netnih.gov This makes the C4 position more electrophilic and, therefore, more susceptible to attack by nucleophiles compared to the C2 position. nih.govresearchgate.net This theoretical finding is further supported by calculations showing a lower activation energy for nucleophilic attack at the C4 position, confirming it as the more kinetically favored site for substitution. nih.govresearchgate.net

Reaction Conditions: While the intrinsic electronic properties of the quinazoline ring are the primary driver, reaction conditions can also play a role. Factors such as the nature of the nucleophile (e.g., primary vs. secondary amines, anilines, aliphatic amines), the solvent, temperature, and reaction time can influence the reaction, though the strong preference for C4 substitution is generally maintained across a wide range of conditions. mdpi.comnih.gov For instance, reactions with various primary or secondary amines, including aromatic, benzylic, and aliphatic types, consistently yield 4-amino-2-chloroquinazoline derivatives. mdpi.comresearchgate.net Reaction times can vary from minutes to many hours depending on the specific reactants and conditions employed. mdpi.comnih.gov

The substitution pattern and electronic properties of the quinazoline nucleus itself can also influence SNAr regioselectivity, a principle that has been observed in related heterocyclic systems like 2,4-dichloropyrimidines. mdpi.comnih.gov

Synthetic Strategies for Regiochemical Control at Positions 2 and 4

Given the inherent reactivity of the C4 position, synthetic strategies for producing 2,4-disubstituted quinazolines are designed to leverage this property. The synthesis of 2-chloro-4-aminoquinazolines, the structural class to which this compound belongs, almost invariably proceeds through the regioselective nucleophilic aromatic substitution (SNAr) of a 2,4-dichloroquinazoline precursor with an appropriate amine. mdpi.comnih.gov

Selective C4 Substitution: The most direct strategy involves reacting a 2,4-dichloroquinazoline with a primary or secondary amine. The greater electrophilicity of the C4 position ensures that the amine will selectively displace the chlorine atom at this site, leaving the C2-chloro group intact. mdpi.comnih.gov This method is widely documented and has been used with a diverse array of amines and reaction conditions to produce a vast library of 2-chloro-4-aminoquinazolines. mdpi.com

Strategies for C2 Modification: Achieving regioselective substitution at the C2 position presents a greater challenge and typically requires a multi-step approach or specialized reagents. nih.govbeilstein-journals.org

Blocking the C4 Position: One common strategy is to start with a quinazoline derivative where the C4 position is already blocked by a group that is unreactive under the desired C2 substitution conditions, such as a C-H or C-C bond. beilstein-journals.org

Sequential Substitution: A sequential approach is often employed. First, the highly reactive C4 position is functionalized. The resulting 4-substituted-2-chloroquinazoline can then be subjected to a second, often more forcing, nucleophilic substitution or a metal-catalyzed cross-coupling reaction to modify the C2 position. nih.govbeilstein-journals.org

Sulfonyl Group Manipulation: An advanced strategy involves the use of sulfonyl groups to influence reactivity. For example, 2-chloro-4-sulfonylquinazolines can be prepared and subsequently reacted with nucleophiles. nih.gov A unique "sulfonyl group dance" has been reported where an azide nucleophile first replaces the sulfonyl group at C4, followed by an intramolecular rearrangement where the displaced sulfinate group replaces the chloride at the C2 position. nih.gov Such methods allow for the synthesis of C2-substituted quinazolines that would be difficult to access directly. nih.govbeilstein-journals.org

These strategic approaches provide chemists with a toolkit to control the regiochemical outcome of quinazoline synthesis, enabling the targeted preparation of specific isomers like this compound.

Table 2: Regiochemical Control Strategies in Quinazoline Synthesis

| Position | Strategy | Description | Example Precursor |

|---|---|---|---|

| C4 | Direct SNAr | Reaction of a 2,4-dichloroquinazoline with an amine nucleophile, leveraging the higher electrophilicity of the C4 position. mdpi.comnih.gov | 2,4-Dichloro-6-methylquinazoline |

| C2 | Sequential SNAr | Initial substitution at C4, followed by a second, more forcing substitution or coupling reaction at the C2-chloro position. beilstein-journals.org | 4-Amino-2-chloro-6-methylquinazoline |

| C2 | C4-Blocking | Use of a starting material where the C4 position is blocked by a non-leaving group (e.g., H, alkyl, aryl). beilstein-journals.org | 2-Chloro-6-methylquinazoline |

| C2 | Sulfonyl Group Rearrangement | A multi-step sequence involving a "sulfonyl group dance" to direct substitution to the C2 position. nih.gov | 2-Chloro-4-sulfonylquinazolines |

Chemical Reactivity and Derivatization Strategies

Transformations Involving the Chlorine Atom at Position 2

The chlorine atom at the C-2 position of the quinazoline (B50416) ring is a key site for chemical modification. Its electron-withdrawing nature makes the C-2 carbon susceptible to nucleophilic attack, allowing for the introduction of various functional groups.

Nucleophilic Displacement Reactions

The chlorine atom at position 2 of the quinazoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the introduction of a wide array of functional groups, enabling the synthesis of diverse libraries of quinazoline derivatives. Various nucleophiles, including amines, anilines, and benzylamines, can displace the chlorine atom. mdpi.com The reaction conditions, such as the choice of solvent, temperature, and base, can influence the reaction's efficiency and regioselectivity. For instance, reactions with primary or secondary aliphatic amines often proceed readily to yield 2-aminoquinazoline derivatives. mdpi.com

Studies have shown that in 2,4-dichloroquinazoline (B46505) systems, nucleophilic substitution preferentially occurs at the 4-position. mdpi.com However, once the 4-position is substituted, the chlorine at the 2-position can be displaced by another nucleophile, often requiring more forcing conditions. This sequential displacement strategy is a common approach for the synthesis of 2,4-disubstituted quinazolines.

Table 1: Examples of Nucleophilic Displacement Reactions at C-2 of Chloroquinazolines

| Nucleophile | Product | Reaction Conditions | Reference |

| Anilines | 2-Anilinoquinazolines | Varies (e.g., heating in a solvent like isopropanol or DMF) | mdpi.com |

| Benzylamines | 2-Benzylaminoquinazolines | Varies (e.g., heating in a solvent like isopropanol or DMF) | mdpi.com |

| Aliphatic Amines | 2-Alkylaminoquinazolines | Varies (e.g., heating in a solvent like isopropanol or DMF) | mdpi.com |

Modification for Enhanced Biological Activity

The modification of the 2-position of the quinazoline ring has been a successful strategy for the development of potent and selective inhibitors of various enzymes, including kinases. The introduction of different substituents at this position can significantly impact the compound's binding affinity and pharmacokinetic properties. For example, the substitution of the chlorine atom with various amino groups has been explored to enhance the anti-cancer activity of quinazoline derivatives. nih.gov The rationale behind these modifications often involves creating specific interactions with the target protein's active site.

Reactions of the Amine Group at Position 4

The primary amine group at the 4-position of "2-Chloro-6-methylquinazolin-4-amine" is a versatile handle for further functionalization. Its nucleophilic character allows it to participate in a variety of chemical transformations.

Alkylation and Acylation Reactions

The amine group at C-4 can be readily alkylated or acylated to introduce a variety of substituents. Alkylation can be achieved using alkyl halides or other alkylating agents, leading to the formation of secondary or tertiary amines. Acylation, typically performed with acid chlorides or anhydrides, results in the formation of amide derivatives. These reactions are often carried out in the presence of a base to neutralize the acid generated during the reaction. Such modifications can influence the compound's solubility, lipophilicity, and hydrogen bonding capabilities, which are crucial for its biological activity.

Condensation Reactions with Carbonyl Compounds

The primary amine at position 4 can undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). nih.gov This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, followed by dehydration. wikipedia.org The resulting imine linkage can be a key structural element in the design of new therapeutic agents. For instance, the condensation of aminoquinazolines with isatin derivatives has been used to create hybrid molecules with potential anticancer activity. nih.gov

Table 2: Condensation Reactions of Aminoquinazolines

| Carbonyl Compound | Product Type | Reaction Conditions | Reference |

| Aldehydes | Schiff Base (Imine) | Acid catalysis, often with removal of water | nih.govwikipedia.org |

| Ketones | Schiff Base (Imine) | Acid catalysis, often with removal of water | nih.govwikipedia.org |

| Isatin Derivatives | Imine-linked Hybrids | Varies | nih.gov |

Reactivity and Functionalization at the Methyl Group at Position 6

The methyl group at the 6-position of the quinazoline ring, while generally less reactive than the chloro and amine groups, can also be a site for chemical modification. Functionalization of this position can be used to modulate the electronic properties of the quinazoline ring system and to introduce new points of interaction for biological targets.

Strategies for functionalizing the methyl group are less common but can include radical halogenation followed by nucleophilic substitution. More advanced methods may involve directed C-H activation. These modifications can be challenging but offer the potential to fine-tune the pharmacological profile of the molecule.

Oxidation Reactions Leading to Quinazolinone Derivatives

The transformation of the 4-amino group of a quinazoline to a 4-oxo functionality is a key step in the synthesis of many biologically active quinazolinone derivatives. While direct oxidation of this compound is not extensively documented, a plausible and well-established chemical pathway for this conversion involves the Sandmeyer reaction. wikipedia.org This reaction provides a method to replace an aromatic amino group with a hydroxyl group via the formation of a diazonium salt intermediate. wikipedia.orgmasterorganicchemistry.com

The resulting 2-chloro-6-methylquinazolin-4(3H)-one is a valuable intermediate for further derivatization. The presence of the chloro group at the 2-position allows for subsequent nucleophilic substitution reactions to introduce a variety of functional groups, expanding the molecular diversity achievable from the initial this compound scaffold.

Utilization as a Scaffold for Complex Heterocyclic Structures

The inherent reactivity of the 2-chloro and 4-amino groups makes this compound an ideal starting point for the construction of more elaborate heterocyclic systems. The quinazoline core acts as a rigid framework upon which additional rings can be fused, or to which other molecular entities can be attached, leading to compounds with diverse and often enhanced biological activities. acs.orglookchem.com

The development of fused quinazoline systems is a significant area of research, with triazoloquinazolines and imidazoquinazolines being of particular interest due to their therapeutic potential. doubtnut.comnih.govnih.gov

Triazoloquinazolines: The synthesis of triazoloquinazolines from a 2-chloro-4-aminoquinazoline precursor typically involves a multi-step approach. A common strategy is the conversion of the 4-amino group into a hydrazine moiety. This can be achieved through diazotization followed by reduction. The resulting 2-chloro-4-hydrazinyl-6-methylquinazoline can then undergo cyclocondensation with various one-carbon sources, such as orthoesters (e.g., triethyl orthoformate), to form the fused triazole ring. researchgate.net The reaction of a 4-hydrazinoquinazoline with triethyl orthoformate in refluxing ethanol or under solvent-free conditions can lead to the formation of lookchem.comnih.govnih.govtriazolo[4,3-c]quinazolines. researchgate.net These can further rearrange to the isomeric lookchem.comnih.govnih.govtriazolo[1,5-c]quinazolines in the presence of an acid like acetic acid. researchgate.net

Imidazoquinazolines: The synthesis of imidazo[1,2-c]quinazolines often starts from a 4-chloroquinazoline derivative. nih.gov A potential pathway from this compound would first involve the conversion of the 4-amino group to a 4-chloro group, although this is a less direct route. A more direct approach would be the reaction of the 4-amino group with a suitable two-carbon synthon. For instance, a common method for constructing the imidazo[1,2-c]quinazoline system involves the reaction of a 4-chloroquinazoline with 2-aminoethanol, followed by an acid-promoted cyclodehydration of the resulting intermediate. nih.gov Alternatively, the reaction of a 4-chloroquinazoline with chloroethylamine can also yield the 2,3-dihydroimidazo[1,2-c]quinazoline scaffold. nih.gov Another approach involves the copper-catalyzed Ullmann-type C-N coupling of a 2-(2-bromophenyl)-1H-imidazole with an amine, followed by an intramolecular cross-dehydrogenative coupling reaction to form the fused imidazo[1,2-c]quinazoline core. acs.orgnih.gov

The following table summarizes representative synthetic approaches to fused quinazoline systems that could be adapted from a this compound precursor.

| Fused System | Precursor | Reagents and Conditions | Product | Reference |

| lookchem.comnih.govnih.govTriazolo[4,3-c]quinazoline | 2-(4-bromophenyl)-4-hydrazinoquinazoline | Triethyl orthoformate, reflux | 5-(4-bromophenyl)- lookchem.comnih.govnih.govtriazolo[4,3-c]quinazoline | researchgate.net |

| Imidazo[1,2-c]quinazoline | 2-Aryl-6-bromo-4-chloro-8-iodoquinazoline | 1. 2-aminoethanol, reflux; 2. H₂SO₄, 120 °C | 5-Aryl-9-bromo-7-iodo-2,3-dihydroimidazo[1,2-c]quinazoline | nih.gov |

| Benzimidazo[1,2-c]quinazoline | 2-(2-bromophenyl)benzimidazole, azoles | 1. CuI, K₂CO₃, DMF, 150 °C; 2. Cu(OAc)₂·H₂O | Benzimidazo[1,2-c]quinazolines | acs.orgnih.gov |

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, and a modified side-effect profile. lookchem.com The this compound scaffold is an excellent platform for developing such hybrid molecules due to its facile derivatization at the 2- and 4-positions.

The design of quinazoline-based hybrids often involves linking the quinazoline core to another biologically active heterocycle, such as thiazolidinone, oxadiazole, or triazole. nih.gov For example, a common synthetic route to quinazolinone-thiazolidinone hybrids involves the reaction of a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with an aromatic aldehyde to form a Schiff base, which then undergoes cyclocondensation with thioglycolic acid. nih.gov

Another approach is the creation of quinazoline-sulfonamide hybrids, where a benzenesulfonamido moiety is attached to the quinazolinone backbone. This can be achieved by the fusion of N-substituted 4-aminobenzene sulfonamides with a benzoxazin-4-one in pyridine. nih.gov Furthermore, quinazoline-triazole hybrids have been synthesized by linking the two scaffolds through a thioacetamido linker. nih.gov

The following table presents examples of hybrid molecular architectures based on the quinazoline scaffold.

| Hybrid System | Synthetic Strategy | Example of Hybrid | Reference |

| Quinazolinone-thiazolidinone | Cyclocondensation of a quinazolinone-based Schiff base with thioglycolic acid | Thiazolidin-4-one linked to the 3-position of a quinazolinone | nih.gov |

| Quinazolinone-sulfonamide | Fusion of N-substituted 4-aminobenzene sulfonamides with benzoxazin-4-one | Benzenesulfonamido moiety attached to the quinazolinone backbone | nih.gov |

| Quinazoline-triazole | Substitution reaction of a 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide with a triazole thiol | Triazole and quinazolinone scaffolds linked via a 2-thioacetamido linker | nih.gov |

| Quinazoline-artemisinin | Synthesis of hybrids with high activities against various diseases | Quinazoline artemisinin hybrids | acs.org |

Spectroscopic and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-chloro-6-methylquinazolin-4-amine. Through the analysis of ¹H-NMR, ¹³C-NMR, and various 2D-NMR experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.

¹H-NMR spectra provide information on the chemical environment and connectivity of hydrogen atoms. For instance, in related quinazoline (B50416) structures, aromatic protons typically appear in the downfield region of the spectrum, while methyl protons resonate at higher fields. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) reveal the number of neighboring protons, allowing for the assignment of each signal to a specific proton in the molecule. rsc.org

¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicating its electronic environment. For example, carbons in aromatic rings and those double-bonded to nitrogen appear at lower field, while the methyl group carbon is found at a much higher field.

2D-NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in correlating proton and carbon signals. HSQC identifies direct one-bond C-H connections, while HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netresearchgate.net These correlations are crucial for definitively assigning the signals of the quinazoline ring system and confirming the positions of the chloro, methyl, and amine substituents. For example, an HMBC experiment would show a correlation between the protons of the methyl group and the C6 carbon of the quinazoline ring, confirming the methyl group's position.

Table 1: Representative NMR Data for Quinazoline Derivatives

| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Typical Assignment |

|---|---|---|---|

| ¹H | 7.0 - 8.5 | d, t, m | Aromatic Protons |

| ¹H | 2.0 - 2.5 | s | Methyl Protons |

| ¹H | 5.0 - 7.0 | br s | Amine Protons |

| ¹³C | 110 - 150 | - | Aromatic Carbons |

| ¹³C | 150 - 165 | - | C=N Carbons |

| ¹³C | 20 - 25 | - | Methyl Carbon |

Note: This table provides general ranges for quinazoline derivatives. Specific values for this compound would require experimental data.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., Electron Impact Ionization Mass Spectra)

Mass spectrometry (MS) is an essential tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.

In a typical mass spectrum, the molecular ion peak (M+) will correspond to the molar mass of the compound. Due to the presence of chlorine, a characteristic isotopic pattern is observed, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu This isotopic signature is a strong indicator of the presence of a chlorine atom in the molecule.

Electron Impact (EI) ionization often leads to the fragmentation of the molecule. The resulting fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Common fragmentation pathways for quinazoline derivatives may involve the loss of the chlorine atom, the methyl group, or other small neutral molecules. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition with high accuracy. rsc.org

Table 2: Predicted m/z Values for Major Fragments of 2-Chloro-N-methylquinazolin-4-amine

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 194.04796 |

| [M+Na]⁺ | 216.02990 |

| [M-H]⁻ | 192.03340 |

| [M+NH₄]⁺ | 211.07450 |

| [M+K]⁺ | 232.00384 |

Data for the related compound 2-chloro-N-methylquinazolin-4-amine. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Photochemical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's conjugated system.

The quinazoline ring system, being aromatic, exhibits strong UV absorption. The position and intensity of the absorption bands can be influenced by the nature and position of substituents. For instance, the presence of the amino and methyl groups can cause shifts in the absorption maxima compared to the unsubstituted quinazoline core. The UV-Vis spectrum can be used for quantitative analysis and to study the effects of solvent polarity on the electronic structure of the molecule. researchgate.netresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. Each type of bond (e.g., N-H, C-H, C=N, C-Cl) vibrates at a characteristic frequency, resulting in a unique IR spectrum.

Key vibrational bands expected in the FT-IR spectrum of this compound include:

N-H stretching vibrations from the primary amine group, typically appearing as one or two sharp bands in the region of 3300-3500 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the methyl group, observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. researchgate.net

C=N and C=C stretching vibrations of the quinazoline ring, which give rise to a series of absorptions in the 1400-1650 cm⁻¹ region. researchgate.net

C-Cl stretching vibration , which is expected to appear in the fingerprint region, typically below 800 cm⁻¹.

The FT-IR spectrum serves as a valuable tool for confirming the presence of these key functional groups and for monitoring the progress of chemical reactions. mdpi.com

Table 3: Characteristic FT-IR Absorption Frequencies for 2-Chloro-6-methylaniline

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 768 | Ring breathing mode |

| 1263 | C-CH₃ stretching |

Data for the related compound 2-chloro-6-methylaniline. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the product to that of the starting materials and potential byproducts, the completion of the reaction can be determined.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of the purity of this compound. tcichemicals.combldpharm.com A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifier like formic or phosphoric acid, is often employed for the analysis of quinazoline derivatives. sielc.com The area of the peak corresponding to the compound in the chromatogram is proportional to its concentration, allowing for a precise determination of its purity. HPLC can also be used for the preparative isolation of the compound. sielc.com

Elemental Analysis for Stoichiometric Composition

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and chlorine) in this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₉H₈ClN₃). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. sigmaaldrich.com

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic and Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular properties and reactivity of chemical compounds.

Prediction of Reactivity and Regioselectivity

DFT calculations are instrumental in predicting the reactivity and regioselectivity of chemical reactions. For quinazoline (B50416) derivatives, such as 2-Chloro-6-methylquinazolin-4-amine, understanding the sites susceptible to nucleophilic attack is crucial for their synthesis and derivatization.

Studies on similar 2,4-dichloroquinazoline (B46505) precursors have shown that the carbon atom at the 4-position of the quinazoline ring is more susceptible to nucleophilic attack than the carbon at the 2-position. researchgate.net This regioselectivity is attributed to the electronic properties of the molecule, which can be quantified by DFT calculations of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and activation energies for nucleophilic attack. researchgate.net The position with the higher LUMO coefficient is generally the more electrophilic and thus more reactive towards nucleophiles. researchgate.net

For a representative 2,4-dichloroquinazoline, DFT calculations revealed a significantly higher LUMO coefficient at the C4 position compared to the C2 position. This finding is consistent with the lower calculated activation energy for a nucleophilic attack at the C4 position, providing a theoretical basis for the observed regioselectivity in the synthesis of 4-aminoquinazolines. researchgate.net While specific calculations for this compound are not extensively reported, the same principles of electronic distribution are expected to govern its reactivity. The presence of the electron-donating methyl group at the 6-position is unlikely to alter the inherent higher reactivity of the C4 position compared to the C2 position.

Table 1: Illustrative DFT Calculation Results for a 2,4-Dichloroquinazoline Precursor

| Parameter | C2-Position | C4-Position |

| LUMO Coefficient | Lower Value | Higher Value |

| Activation Energy (Nucleophilic Attack) | Higher Value | Lower Value |

This table illustrates the general findings from DFT studies on related quinazoline precursors, highlighting the electronic factors that favor nucleophilic substitution at the 4-position.

Conformational Analysis and Molecular Geometry Optimization

Computational methods are also employed to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as conformational analysis and molecular geometry optimization. For this compound, these calculations can predict bond lengths, bond angles, and dihedral angles.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, such as a protein or enzyme.

Prediction of Binding Modes with Biological Macromolecules

Quinazoline derivatives are known to interact with a variety of biological macromolecules, and molecular docking studies on analogous compounds can suggest potential targets and binding modes for this compound. For instance, various quinazolinones have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are important targets in cancer therapy. nih.gov Other studies have explored the interaction of quinazolinones with targets such as the main protease of SARS-CoV-2. researchgate.net

Theoretical Assessment of Binding Affinities

Molecular docking programs can also provide a theoretical assessment of the binding affinity, often expressed as a docking score or estimated binding energy (e.g., in kcal/mol). researchgate.net These scores are used to rank different compounds and predict their potential potency.

Docking studies of various quinazolinone derivatives against different protein targets have reported a range of binding energies. researchgate.net For example, some quinazolin-2,4-dione analogues showed binding energies ranging from -7.9 to -9.6 kcal/mol against the SARS-CoV-2 main protease. researchgate.net While a specific docking study for this compound is not available, it is plausible that this compound would exhibit significant binding affinity to certain biological targets due to its structural features, which are common in many biologically active molecules. The specific binding affinity would depend on the particular protein target and the precise nature of the interactions formed.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of new, untested compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

While a specific QSAR model for predicting the activity of this compound was not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. For a series of quinazoline derivatives, a QSAR model could be developed to predict a particular biological activity, such as anticancer or antimicrobial effects. The model would likely incorporate descriptors that account for the electronic effects of the chloro group, the steric and hydrophobic properties of the methyl group, and the hydrogen bonding capacity of the amino group. Such a model, once validated, could be used to guide the design of new quinazoline derivatives with improved potency.

Mechanistic Biological Studies at the Molecular and Cellular Level

Enzyme and Receptor Target Modulation

The 4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with a variety of biological targets. However, specific data on the direct modulatory activity of 2-Chloro-6-methylquinazolin-4-amine is limited.

Kinase Inhibition (e.g., Epidermal Growth Factor Receptor (EGFR), Janus Kinase (JAK), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), RET-Tyrosine Kinase)

The 4-aminoquinazoline core is a cornerstone for the development of numerous kinase inhibitors, including several FDA-approved anticancer drugs that target EGFR, VEGFR, and RET. The general structure allows for key interactions within the ATP-binding pocket of these enzymes. However, specific inhibitory data for this compound against these kinases is not available in the reviewed literature. Its primary role is documented as a reactant in the synthesis of more complex derivatives designed for kinase inhibition. For instance, it can be used as a starting material to produce N-substituted derivatives with potential activity.

Inhibition of DNA Synthesis Enzymes (e.g., Thymidylate Synthase, Dihydrofolate Reductase)

The quinazoline (B50416) ring is a known pharmacophore for inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for the synthesis of nucleic acids. Studies on related 2,4-diaminoquinazolines have shown that this class of compounds can inhibit DHFR from both bacterial and mammalian sources. Research investigating 5-substituted 2,4-diaminoquinazolines noted that these molecules inhibited the DHFR enzyme from Escherichia coli, S. aureus, and bovine liver, indicating a lack of specificity toward the bacterial enzyme. google.com While these findings are on a closely related scaffold (2,4-diamino instead of 2-chloro-4-amino), they suggest that the quinazoline core present in this compound has the potential to interact with the DHFR active site. No specific data for Thymidylate Synthase inhibition was found.

Monoamine Oxidase (MAO) Inhibition

Based on the available search results, there is no documented evidence of this compound acting as an inhibitor of Monoamine Oxidase (MAO) enzymes.

Serotonin 5-HT3 Receptor Ligand Interactions

The provided search results contain no information to indicate that this compound has any direct interaction with or modulatory effect on the Serotonin 5-HT3 receptor.

Cellular Process Interrogation

The ultimate effect of a compound on cellular processes such as proliferation, survival, and death is a culmination of its molecular interactions. While direct studies on this compound are sparse, research on its derivatives provides some context.

In studies where this compound was used as a synthetic precursor, the resulting N-benzyl derivatives were investigated for antileishmanial and antibacterial activity. google.comusf.edu The antileishmanial activity of these derivatives is hypothesized to stem from the inhibition of DHFR, a mechanism that disrupts DNA synthesis and leads to cell death in the parasite. usf.edu Similarly, derivatives were developed as antibacterial agents effective against Acinetobacter baumannii. google.com It is important to note that these activities are attributed to the final, more complex molecules, with this compound serving as a foundational building block rather than the active agent itself. There is no available data from the search results detailing its specific effects on processes like apoptosis or cell cycle progression.

Induction of Apoptosis in Cell Lines

The quinazoline scaffold is a core component of many compounds found to induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov This pro-apoptotic activity is a key mechanism behind their anticancer potential.

A structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , has been identified as a highly potent inducer of apoptosis. nih.gov Studies using a high-throughput caspase-3 activator assay revealed its ability to trigger this critical apoptotic enzyme. The structure-activity relationship (SAR) studies highlighted that the methyl group on the nitrogen linker and the chloro group at the 2-position of the quinazoline ring were crucial for this apoptosis-inducing activity. nih.gov Substitutions at the 6- and 7-positions of the quinazoline core were found to decrease the compound's potency. nih.gov

The induction of apoptosis by quinazoline derivatives often involves the intrinsic pathway, which is centered on the mitochondria. For instance, certain 4-anilinoquinazoline (B1210976) analogues have been shown to cause cell cycle arrest and trigger the intrinsic apoptotic cascade, marked by the activation of caspase-9 and the executioner caspases-3 and -7. nih.gov This suggests that compounds like this compound may exert their potential anticancer effects by initiating a cascade of events leading to controlled cell death in susceptible cell lines.

Table 1: Apoptosis-Inducing Activity of a Related Quinazoline Derivative

| Compound | Cell Line | Assay | Finding | Reference |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Caspase-3 Activation | Potent inducer of apoptosis with an EC50 of 2 nM. | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | T47D (Breast Cancer) | Cell Proliferation | Potent inhibitor of cell proliferation with a GI50 of 2 nM. | nih.gov |

Disruption of Microtubule Dynamics and Polymerization

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. youtube.comsemanticscholar.org Their dynamic nature, characterized by continuous polymerization and depolymerization, is vital for the formation of the mitotic spindle during cell division. Disruption of these dynamics is a proven strategy for cancer therapy. youtube.com

Several quinazoline-based compounds have been identified as inhibitors of tubulin polymerization. nih.govnih.gov The compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , in addition to inducing apoptosis, was also found to inhibit tubulin polymerization. nih.gov This dual mechanism suggests a multifaceted approach to its anticancer activity. The inhibition of tubulin polymerization leads to a mitotic block, where the cell is arrested in the G2/M phase of the cell cycle, which can subsequently trigger apoptosis. nih.gov

Research on other 4-anilinoquinazoline derivatives has confirmed that this scaffold can be developed into selective tubulin inhibitors that target the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This interaction prevents the assembly of tubulin subunits into microtubules, thereby disrupting the mitotic spindle and halting cell division. youtube.com The ability of the quinazoline scaffold to serve as a platform for potent tubulin polymerization inhibitors underscores a significant mechanism for its biological activity. nih.gov

Interference with Bacterial Cell Wall Synthesis

The quinazoline and quinazolinone scaffolds are recognized for their broad-spectrum antibacterial potential. nih.govbenthamdirect.comresearchgate.net While various mechanisms of antibacterial action have been proposed for this class of compounds, interference with the bacterial cell wall is a notable pathway. nih.gov

A class of 4(3H)-quinazolinone antibacterials has been discovered that functions by inhibiting penicillin-binding proteins (PBPs), specifically PBP1 and PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.org PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, which is the main component of the bacterial cell wall. By inhibiting these enzymes, the compounds disrupt cell wall integrity, leading to bacterial cell death. This mechanism is analogous to that of well-known β-lactam antibiotics. acs.org

Other proposed antibacterial mechanisms for quinazoline derivatives include the inhibition of DNA gyrase (Topoisomerase II), an enzyme essential for bacterial DNA replication. nih.gov The structural similarity of some quinazolinones to fluoroquinolones, which are known DNA gyrase inhibitors, supports this hypothesis. nih.gov The specific antibacterial mechanism can be influenced by the substitution patterns on the quinazoline ring. nih.gov

Table 2: Antibacterial Activity of a Quinazolinone Derivative against S. aureus

| Compound Class | Target Organism | Mechanism | Key Finding | Reference |

| 4(3H)-Quinazolinones | S. aureus (including MRSA) | Inhibition of Penicillin-Binding Proteins (PBP1, PBP2a) | Acts as non-β-lactam inhibitors of cell wall synthesis. | acs.org |

Modulation of Keratinocyte Differentiation and Proliferation

Recent studies have highlighted the potential of quinazoline derivatives in dermatology, particularly in modulating the behavior of keratinocytes, the primary cells of the epidermis. These compounds can influence keratinocyte differentiation and proliferation, processes that are fundamental to the formation and maintenance of the skin barrier. mdpi.comnih.gov

A novel quinazoline derivative, identified as SH-340 , has been shown to induce keratinocyte differentiation. mdpi.comdntb.gov.ua Treatment of normal human epidermal keratinocytes with SH-340 resulted in inhibited proliferation and an increase in cell size, which are characteristic features of differentiation. mdpi.com Further analysis revealed that SH-340 increased the gene expression of key differentiation markers such as Keratin 1 (KRT1), Keratin 10 (KRT10), and Filaggrin (FLG). dntb.gov.ua These proteins are essential for the structural integrity and barrier function of the skin.

Furthermore, SH-340 was found to counteract the negative effects of Th2 cytokines like IL-4 and IL-13, which are known to disrupt skin barrier function in inflammatory skin conditions such as atopic dermatitis. nih.govdntb.gov.ua The compound was able to restore the expression of crucial barrier proteins in the presence of these cytokines, suggesting a therapeutic potential for restoring skin barrier function. dntb.gov.ua

Table 3: Effect of Quinazoline Derivative SH-340 on Keratinocyte Differentiation Markers

| Compound | Cell Type | Effect | Key Markers Upregulated | Reference |

| SH-340 | Human Primary Keratinocytes | Induces differentiation and enhances skin barrier function. | KRT1, KRT10, IVL, LOR, FLG | mdpi.comdntb.gov.ua |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Quinazolinone derivatives have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species (ROS). Oxidative stress, caused by an imbalance between ROS production and the body's antioxidant defenses, is implicated in numerous diseases.

Several studies have demonstrated that 2-substituted quinazolin-4(3H)-ones possess significant antioxidant activity. researchgate.net The radical scavenging ability of these compounds has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. sapub.orgnih.gov The antioxidant capacity is often dependent on the nature and position of substituents on the quinazolinone scaffold. For instance, the presence of hydroxyl groups on a phenyl ring at the 2-position can significantly enhance antioxidant activity. researchgate.netnih.gov

In addition to direct radical scavenging, some quinazolinone derivatives have shown a protective effect against DNA damage induced by oxidative stress. nih.gov Studies using a comet assay demonstrated that certain 2,3-substituted quinazolinones could protect cells from H₂O₂-induced DNA lesions in a dose-dependent manner. nih.gov This suggests that these compounds not only scavenge ROS but may also bolster the cellular antioxidant defense system, potentially by increasing the levels of antioxidant enzymes. nih.gov

Table 4: Antioxidant Activity of Representative Quinazolinone Derivatives

| Compound Class | Assay | Key Finding | Reference |

| 2-Aryl-4(3H)-quinazolinones | Superoxide Anion Radical Scavenging | Potent antioxidant activities, with some compounds showing IC50 values in the micromolar range. | researchgate.net |

| 2,3-Substituted Quinazolinones | DPPH Radical Scavenging | Compounds with specific substitutions exhibited high radical-scavenging activity (66-70%). | nih.gov |

| 2,3-Substituted Quinazolinones | Comet Assay (DNA Damage) | Provided a DNA-protective effect against H₂O₂-induced damage. | nih.gov |

Macromolecular Interactions

The planar, heterocyclic structure of the quinazoline nucleus makes it well-suited for interacting with various biological macromolecules, most notably nucleic acids. nih.govresearchgate.net

DNA Photo-Disruptive Activity

While direct evidence for photo-disruptive activity by this compound is not available in the current literature, the ability of related quinazoline structures to interact with DNA is well-documented. nih.gov Benzoquinazoline derivatives, for example, have been shown to form molecular complexes with DNA. nih.gov This interaction is often through intercalation, where the planar ring system of the compound inserts itself between the base pairs of the DNA double helix. researchgate.net

This DNA binding can interfere with the function of DNA-processing enzymes like topoisomerases, which are critical for DNA replication and transcription. nih.gov For instance, certain benzo[h]quinazoline and benzo[f]quinazoline (B14752245) derivatives have been shown to inhibit the relaxation activity of both topoisomerase I and topoisomerase II. nih.gov Such interference with DNA metabolism can halt cell proliferation and induce apoptosis, contributing to the anticancer effects of these compounds. nih.gov Although not strictly a "photo-disruptive" activity, this direct interaction with DNA represents a key macromolecular targeting mechanism for this class of compounds.

Structure Activity Relationship Sar and Ligand Design Principles

Influence of Substituents at Position 2 on Biological Activity and Reactivity

Position 2 of the quinazoline (B50416) ring is a critical site for modulating biological activity. In the parent compound, 2-Chloro-6-methylquinazolin-4-amine, the chlorine atom at this position serves as a reactive handle for further chemical modifications. The reactivity of the 2-chloro group allows for nucleophilic substitution reactions, though it is generally less reactive than the chlorine at position 4. mdpi.comresearchgate.net This differential reactivity enables selective synthesis, where the position 4 amine is introduced first, followed by modification at position 2 under more stringent conditions. mdpi.com

SAR studies on related quinazolinone scaffolds have revealed that small substituents like methyl or thiol groups at position 2 are often essential for antimicrobial activities. nih.gov In the context of anticancer agents, modifications at the 2-position are a common strategy. For instance, linking the quinazoline core at position 2 with other heterocyclic moieties, such as oxa-heterocycles, has been explored to create hybrid molecules with potential antitumor properties. nih.gov The nature of the substituent at C2 can significantly impact the molecule's interaction with its biological target. For example, in the design of anti-coronavirus agents, various aniline (B41778) derivatives were introduced at the 2-amino position of a quinazolinone core, demonstrating that the electronic and steric properties of this substituent are key determinants of antiviral potency. nih.gov

The reactivity of the C2 position is fundamental to creating diverse chemical libraries for screening. The synthesis of 2-amino-quinazolin-4(3H)-ones often involves a 2-chloroquinazolin-4(3H)-one intermediate, which readily reacts with various anilines to yield the desired products. nih.gov This highlights the role of the C2-chloro group as a key synthetic intermediate for exploring SAR.

Impact of Amine Substitutions and Linker Modifications at Position 4

The 4-amino group is a defining feature of many biologically active quinazoline derivatives. The synthesis of these compounds often exploits the high reactivity of a 4-chloro substituent in precursor molecules like 2,4-dichloroquinazolines. Regioselective nucleophilic aromatic substitution (SNAr) consistently occurs at the C4 position with a wide range of amine nucleophiles, including anilines, benzylamines, and aliphatic amines, making it a primary point for structural diversification. nih.govmdpi.com

The nature of the substituent attached to the 4-amino group significantly influences biological activity. This position is crucial for anchoring the molecule within the binding site of target proteins, such as kinases. For many FDA-approved tyrosine kinase inhibitors like gefitinib (B1684475) and erlotinib, a substituted anilino group at position 4 is a key pharmacophoric feature. researchgate.net

Modifications to this part of the molecule can have profound effects:

Linker Type: The connection between the quinazoline core and a distal group is critical. In the development of antibacterial 4(3H)-quinazolinones, replacing an aromatic ring linker with a reduced, more flexible alkyl chain led to an increase in activity. acs.org Conversely, shortening the linker length was not tolerated. acs.org

Hydrophilicity: The introduction of hydrophilic groups at the R² position (attached to the C4 amine) was generally favored for antibacterial potency, with the specific placement of hydrogen-bond donors and acceptors being important. acs.org

Hybrid Molecules: The 4-amino position can be used to link the quinazoline scaffold to other pharmacophores. For example, quinazolinone-sulfonamide hybrids have been designed where the two moieties are connected via the 4-position, resulting in compounds with antibacterial activity. nih.gov

These findings underscore that the 4-amino position is a versatile handle for fine-tuning the pharmacological profile of quinazoline derivatives, affecting their potency, selectivity, and pharmacokinetic properties. The 4-aminoquinazoline framework is considered a privileged structure precisely because of the favorable interactions it can form and the synthetic accessibility of this position. nih.govmdpi.com

Role of Substituents (Methyl, Halogens, Electron-Donating/Withdrawing Groups) at Position 6

The benzene (B151609) portion of the quinazoline ring, particularly positions 5 through 8, offers additional sites for modification that can significantly impact biological activity. Position 6 is frequently substituted to enhance potency and modulate physicochemical properties.

Methyl Group: The parent compound features a methyl group at position 6. Alkyl groups are generally considered weak electron-donating groups through an inductive effect. studypug.commasterorganicchemistry.com In electrophilic aromatic substitution reactions, such groups are typically activating. masterorganicchemistry.comualberta.ca The presence of the 6-methyl group can influence the electronic environment of the entire ring system, which may affect binding affinity and metabolic stability.

Halogens: The introduction of halogen atoms at position 6 is a well-established strategy for improving the biological profile of quinazoline derivatives. nih.gov Studies have shown that the presence of a halogen at this position can enhance anticancer effects. nih.govresearchgate.netscispace.com For instance, a series of 6-bromo quinazoline derivatives were synthesized and evaluated as cytotoxic agents. nih.govsciensage.info Similarly, substitution with iodine at positions 6 and 8 has been shown to significantly improve the antibacterial activity of quinazolinone derivatives. nih.gov The positive impact of halogens is often attributed to their ability to form halogen bonds, increase lipophilicity, and favorably alter the electronic properties of the scaffold.

Electron-Donating/Withdrawing Groups: The electronic nature of the substituent at C6 is a key determinant of activity. Electron-donating groups (EDGs), such as alkoxy groups (-OR), and electron-withdrawing groups (EWGs), such as nitro groups (-NO₂), can be installed at this position. studypug.com In one study on antimicrobial quinazolinones, compounds with methoxy (B1213986) (an EDG) and methyl-substituted rings were more active than those with other electron-donating or withdrawing groups. nih.gov The strategic placement of EDGs or EWGs can alter the pKa of the quinazoline core and its ability to participate in hydrogen bonding and other key interactions with the target protein.

The following table summarizes the influence of different substituents at position 6 on the biological activity of quinazoline derivatives.

| Substituent Type | Example(s) | General Effect on Activity | Reference(s) |

| Alkyl | -CH₃ (Methyl) | Modulates electronic environment, often serves as a base scaffold. | studypug.com |

| Halogen | -Br, -I | Often enhances anticancer and antimicrobial activity. | nih.govnih.govresearchgate.net |

| Electron-Donating | -OCH₃ (Methoxy) | Can increase antimicrobial activity. | nih.gov |

Effects of Substitutions at Positions 7 and 8 on Potency and Selectivity

Positions 7 and 8 on the quinazoline ring provide further opportunities for structural optimization to enhance potency and, crucially, selectivity. nih.gov

Position 7: This position is frequently modified in kinase inhibitors. The presence of a basic side chain at position 6 or 7 can be important for cytotoxicity. nih.gov For example, introducing ethyl or methyl groups as side chains at position 7 in gefitinib analogues led to increased cytotoxicity in several cancer cell lines. nih.gov In another study, 2-methoxy ethoxy substituents at both positions 6 and 7 resulted in a compound with potent anticancer activity. nih.gov Tuning substitutions at position 7, in conjunction with position 6, has been shown to alter the potency and selectivity of inhibitors targeting receptor-interacting protein kinases 2 and 3 (RIPK2/3). nih.gov

Position 8: Substitution at the C8 position has been explored more recently and has yielded significant improvements in inhibitor potency. biorxiv.orgresearchgate.netbiorxiv.orgoulu.fi In the development of tankyrase inhibitors, it was discovered that the C8 position could be modified to occupy a previously unexplored region of the enzyme's binding pocket. biorxiv.orgresearchgate.netbiorxiv.org Introducing larger substituents, such as nitro and diol groups, at C8 led to new interactions with the target enzyme, resulting in enhanced affinity and selectivity. biorxiv.orgoulu.fi Specifically, a nitro-substituted compound showed high selectivity for tankyrases over other PARP enzymes, while a diol-substituted analogue also demonstrated potent inhibition. biorxiv.org This highlights how exploring less common substitution patterns can lead to novel and improved inhibitors.

The following table details the effects of substitutions at positions 7 and 8.

| Position | Substituent Type | Effect | Target Class Example | Reference(s) |

| 7 | Alkyl, Alkoxy | Increased cytotoxicity, altered potency & selectivity | Kinases (EGFR, RIPK2/3) | nih.govnih.gov |

| 8 | Halogen (Iodine) | Improved antibacterial activity | Bacterial targets | nih.gov |

| 8 | Nitro, Diol | Improved potency and selectivity | Tankyrases (PARP family) | biorxiv.orgresearchgate.netbiorxiv.orgoulu.fi |

Development of Quinazoline Pharmacophore Models

A pharmacophore model is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. The quinazoline scaffold is a key component of many such models, particularly for kinase inhibitors. researchgate.net

The 4-anilinoquinazoline (B1210976) core is a classic pharmacophore for ATP-competitive kinase inhibitors. In this model:

The quinazoline nitrogen at position 1 (N1) typically acts as a hydrogen bond acceptor, interacting with a conserved hinge region residue in the kinase domain (e.g., the backbone NH of methionine in EGFR).

The 4-anilino moiety extends into the ATP-binding pocket, where its substituents can form additional interactions to enhance potency and selectivity.

Substituents on the main quinazoline ring (e.g., at positions 6 and 7) occupy a solvent-exposed region, allowing for modifications to improve solubility and other pharmacokinetic properties without disrupting the core binding interactions.

Researchers have also developed pharmacophore models for multi-target agents. For example, a model for dual PI3K/HDAC inhibitors incorporated the quinazoline scaffold as a PI3K-binding element, a linker, and a zinc-binding group (like a benzamide) to inhibit HDAC. researchgate.netnih.gov The development of these models is crucial for virtual screening and the rational design of new compounds with desired activity profiles.

Rational Design of Multi-Targeted Quinazoline Ligands

The concept of designing a single drug to hit multiple targets is a promising strategy for treating complex diseases like cancer. The quinazoline scaffold is an ideal starting point for developing such multi-targeted ligands due to its synthetic tractability and proven activity against various target classes. nih.govnih.gov

Examples of rationally designed multi-targeted quinazoline ligands include:

Dual PI3K/HDAC Inhibitors: Researchers have designed hybrid molecules that incorporate a quinazoline-based PI3K inhibitor pharmacophore with a benzamide (B126) moiety, which acts as a zinc-binding group to inhibit histone deacetylases (HDACs). researchgate.netnih.gov This dual inhibition has shown promise for treating acute myeloid leukemia (AML). nih.gov

Multi-Kinase Inhibitors: A class of quinazolinone N-acetohydrazides was designed as type II multi-kinase inhibitors targeting VEGFR-2, FGFR-1, and BRAF kinases. nih.gov The design strategy involved using the quinazolinone moiety to occupy the front pocket of the kinase binding site, while a functionalized linker was designed to interact with key gatekeeper residues and a terminal aryl group to occupy a hydrophobic back pocket. nih.gov Several of these compounds demonstrated potent inhibitory activity against multiple kinases and significant cancer cell growth inhibition. nih.gov

The rational design of these multi-targeted agents relies heavily on the SAR principles established for the quinazoline scaffold. By understanding how modifications at each position affect interactions with different targets, medicinal chemists can build molecules with tailored polypharmacology, potentially leading to more effective and durable therapeutic responses. nih.govnih.gov

Emerging Research Applications and Future Perspectives

Development of Novel Chemical Probes for Biological System Elucidation

The intrinsic properties of the quinazoline (B50416) core make it an attractive platform for the development of chemical probes to explore and visualize complex biological systems. While research on 2-Chloro-6-methylquinazolin-4-amine itself as a probe is specific, the broader class of quinazolinone derivatives has shown significant promise as fluorescent probes and bioimaging reagents. rsc.org These compounds often exhibit favorable luminescence properties, biocompatibility, and low toxicity, which are critical characteristics for live-cell imaging and in vivo studies. rsc.orgresearchgate.net

The development strategy for these probes often involves conjugating the quinazoline pharmacophore, which provides recognition for a specific biological target, with a fluorophore for visualization. nih.gov For instance, quinazoline-based fluorescent probes have been successfully designed to target α1-Adrenergic receptors (α1-ARs), essential members of the G protein-coupled receptor (GPCRs) family. nih.govacs.org These probes demonstrate high affinity in the nanomolar range and have been used for subcellular localization imaging. nih.gov

Furthermore, the structural versatility of the quinazolinone scaffold allows for the fine-tuning of its photophysical properties. researchgate.net By applying a donor-acceptor design principle, researchers have synthesized quinazoline-based fluorescent compounds whose emissions can be tuned across the visible spectrum, from blue to near-infrared. rsc.org Some derivatives have been engineered as "turn-on" fluorescent probes that selectively respond to specific analytes, such as carbon monoxide or Fe3+ ions, making them valuable tools for detecting biologically important molecules. tandfonline.comnih.gov This capacity for rational design underscores the potential for developing derivatives of this compound as highly specific chemical probes to elucidate biological pathways and mechanisms.

Strategies for Lead Optimization in Pre-clinical Drug Discovery Research

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a promising lead compound. The 2-chloro-4-aminoquinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. mdpi.com This makes derivatives like this compound valuable starting points for optimization campaigns targeting a wide range of diseases, including cancer and neurodegenerative disorders. nih.govnih.govnih.gov

A key strategy in optimizing these compounds involves exploring the structure-activity relationships (SAR). For example, in the development of a series of 4-anilinoquinazolines as apoptosis inducers, researchers found that the substitution pattern on the quinazoline core was critical for potency. nih.gov Specifically, substitutions at the 6- and 7-positions of the quinazoline ring tended to decrease the apoptosis-inducing activity, highlighting the importance of the substitution pattern, including the methyl group found in this compound. nih.gov

Another optimization strategy focuses on modifying substituents to improve target engagement and drug-like properties. In research targeting Alzheimer's disease, a lead optimization strategy was employed to design novel quinazoline derivatives that could act as multi-targeting agents against enzymes like human cholinesterases (hChE) and β-secretase (hBACE-1). This approach led to the identification of compounds with significant inhibitory activity and favorable blood-brain barrier permeation.

The 2-chloro group is particularly important as it provides a reactive site for further chemical modification, allowing for the systematic introduction of different functional groups at the 2-position to explore the chemical space and refine the compound's biological activity profile. mdpi.comnih.gov

Application of Green Chemistry Principles in Quinazoline Synthesis and Development

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce the environmental impact of synthetic processes. The synthesis of quinazoline derivatives is an area where these principles are being actively applied to develop more sustainable and efficient methods. Traditional synthetic routes often involve harsh reaction conditions, hazardous solvents, and multi-step processes. google.comgoogle.com

Modern approaches focus on minimizing waste, using safer solvents, and improving energy efficiency. For instance, the use of water as a reaction solvent is a key aspect of green chemistry. cbijournal.com Researchers have developed methods for the conversion of CO2 catalyzed by alcohol amines in water to produce quinazoline-2,4(1H,3H)-dione, showcasing an environmentally friendly pathway.

Other green synthetic strategies for quinazolinone derivatives include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.

Use of deep eutectic solvents (DES): These solvents are biodegradable and have low toxicity, offering a greener alternative to conventional organic solvents.

One-pot reactions: Combining multiple reaction steps into a single procedure reduces the need for purification of intermediates, thereby minimizing solvent use and waste generation.

These greener synthetic routes not only reduce the environmental footprint but can also lead to lower costs and simplified production processes, making the development of drugs based on the this compound scaffold more sustainable. google.com

Advanced Analytical Methodologies for Complex Quinazoline Derivative Characterization